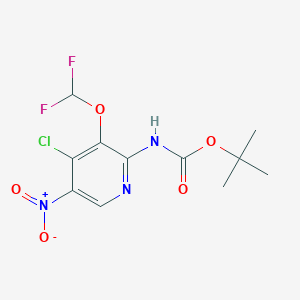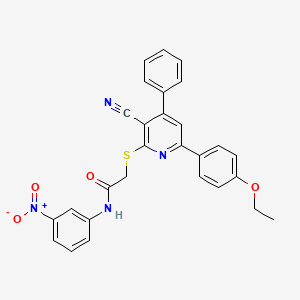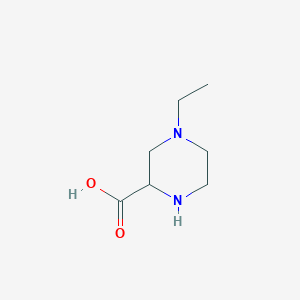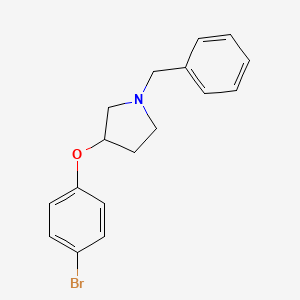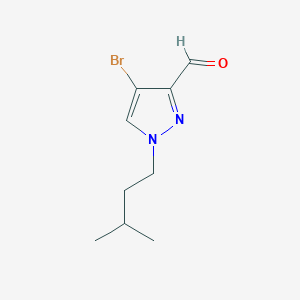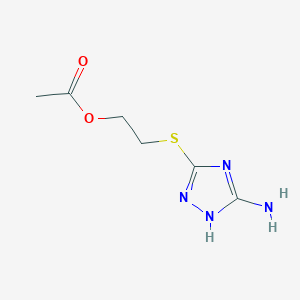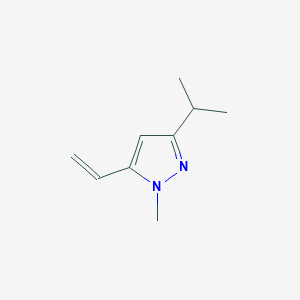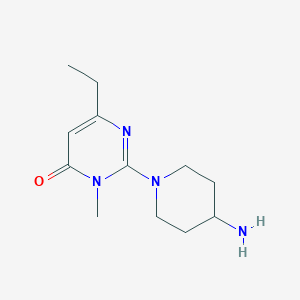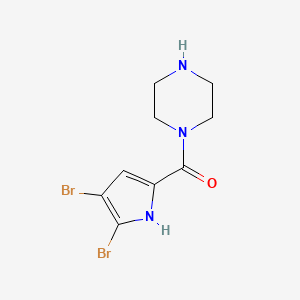
(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone is an organic compound that features a pyrrole ring substituted with bromine atoms at the 4 and 5 positions, and a piperazine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 4,5-dibromo-2-phenylpyrrole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrrole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-phenylpyrrole: Similar in structure but lacks the piperazine moiety.
(4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone: Similar but with a phenyl group instead of a piperazine ring
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone is unique due to the presence of both bromine-substituted pyrrole and piperazine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11Br2N3O |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
(4,5-dibromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H11Br2N3O/c10-6-5-7(13-8(6)11)9(15)14-3-1-12-2-4-14/h5,12-13H,1-4H2 |
InChI Key |
GSZHJSDQBQICMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

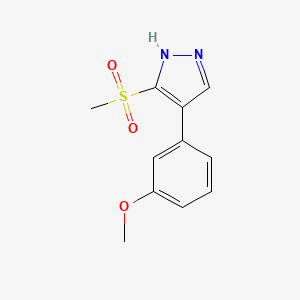
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
